SM111 -

SM111

Catalog Number: EVT-1535473
CAS Number:
Molecular Formula: C13H19N5O
Molecular Weight: 261.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SM111 inhibits in vitro replication of HIV-1, including strains resistant to licensed protease, reverse transcriptase, and integrase inhibitors, without major cellular toxicity.
Source and Classification

SM111 is synthesized through organic chemical reactions involving pyrazole derivatives and hydrazides. It falls under the category of small organic molecules and can be classified as a nitrogen-containing heterocyclic compound. The synthesis and characterization of SM111 have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of SM111 involves multiple steps, typically starting from commercially available pyrazole derivatives. The most common method includes:

  1. Condensation Reaction: The reaction between pyrazole-3-carboxylic acid and hydrazine hydrate leads to the formation of the hydrazone linkage.
  2. Purification: The product is purified using recrystallization techniques to obtain pure SM111.

Technical Details

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the structure of SM111. Notably, single-crystal X-ray diffraction has been utilized to elucidate its three-dimensional arrangement, confirming the (E)-configuration of the hydrazone group .

Molecular Structure Analysis

Structure

SM111 has a molecular formula of C6H8N4O, with a molecular weight of approximately 168.16 g/mol. The structure consists of a pyrazole ring attached to a carbohydrazide moiety.

Data

The optimized geometrical parameters obtained from computational methods (B3LYP/6-311++G**) indicate significant details about bond lengths and angles, which are crucial for understanding its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Reactions

SM111 can participate in various chemical reactions typical for hydrazones, including:

  • Hydrolysis: Under acidic or basic conditions, SM111 can hydrolyze to yield corresponding carboxylic acids and hydrazines.
  • Condensation: It can react with aldehydes or ketones to form more complex hydrazone derivatives.

Technical Details

The reactivity profile of SM111 has been explored through computational studies that analyze potential reaction pathways and energy barriers associated with these transformations .

Mechanism of Action

Process

The mechanism of action for SM111, particularly in biological systems, involves its interaction with specific biological targets. Preliminary studies suggest that SM111 may exhibit antimicrobial properties by disrupting cellular processes in target organisms.

Data

Molecular docking studies indicate that SM111 can bind effectively to certain enzymes or receptors, which may explain its potential pharmacological effects. These studies provide insights into the binding affinities and interactions at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Melting Point: The melting point is reported to be around 150-155 °C.
  • Stability: SM111 is stable under ambient conditions but may decompose under extreme pH or temperature.

Relevant analyses include spectroscopic data that confirm the functional groups present in the compound, aiding in understanding its reactivity .

Applications

SM111 has several scientific uses, including:

  • Pharmaceutical Research: Investigated for its potential antimicrobial and anti-inflammatory properties.
  • Material Science: Explored as a precursor for synthesizing novel materials due to its unique structural characteristics.
  • Analytical Chemistry: Used in studies involving molecular structure elucidation to understand complex chemical systems .
Fundamental Properties of SM111 Surface Structures

The inhibitory activity of SM111 stems from its unique three-dimensional topology and electrostatic profile. Key structural characteristics include:

  • Core Nicotinoyl Framework: The central pyridine ring enables π-π stacking interactions with aromatic residues in viral or host proteins. Position 2 of this ring links to the azepanyl moiety, introducing conformational flexibility [3].
  • Azepanyl Group: This 7-membered heterocyclic ring enhances lipid solubility, promoting cellular membrane penetration. Its orientation influences binding to hydrophobic pockets within the transmembrane domains (TMD) of viral proteins [1].
  • Terminal Guanidine: The highly basic guanidine group (pKa ~13) forms salt bridges with acidic residues (e.g., aspartate/glutamate) in target proteins. This group is critical for disrupting protein-protein interactions involving Vpu and Env [1] [3].

Table 1: Structural Motifs of SM111 and Functional Roles

Structural ElementChemical AttributesBiological Role
Nicotinoyl ringAromatic, planarProtein stacking interactions
Azepanyl substituentAliphatic, flexibleMembrane penetration & hydrophobic binding
Acylguanidine terminusHighly basic, cationic at physiological pHElectrostatic disruption of protein interfaces

SM111’s activity correlates with specific molecular dimensions: The distance between the guanidine nitrogen and the azepanyl nitrogen (∼12 Å) matches spacing requirements for simultaneous engagement with Vpu TMD residues and host factors like BST-2/tetherin [3]. Mutagenesis studies confirm that Vpu TMD mutations (e.g., I17R, W22*) diminish SM111 binding by altering hydrophobicity or introducing steric clashes. Complementary Env mutations (e.g., N136Y) restore viral fitness by enhancing gp120-gp41 processing independently of Vpu, indirectly compensating for SM111-induced defects [1] [3].

Historical Evolution of SM111 Interface Research

SM111’s development reflects iterative optimization of acylguanidine compounds:

  • Precursors (2000–2015): Early acylguanidines like HMA (5-(N,N-hexamethylene)amiloride) and BIT-225 demonstrated anti-Vpu activity but exhibited high cytotoxicity in T-cell lines, limiting research utility. HMA’s inhibition was attributed to Vpu ion channel disruption, though this mechanism remained controversial [3].
  • SM111 Synthesis (2016): Designed to reduce toxicity while retaining antiviral activity, SM111’s azepanyl-nicotinoyl core replaced HMA’s hexamethylene-benzamide structure. This modification improved selectivity indices (>10-fold vs. HMA) in primary cells and CEM-GXR T-cell lines [1] [3].
  • Resistance Profiling (2016–Present): Serial passage of HIV-1 in SM111-containing media selected for Vpu I17R and Vpu W22*/Env N136Y mutants. These mutations mapped functional hotspots:
  • I17R: Introduced a positive charge in Vpu’s TMD, repelling SM111’s guanidinium group.
  • W22: Truncated Vpu, ablating BST-2 binding but requiring Env N136Y to enhance infectivity [1].
  • Mechanistic Refinement: Studies shifted from ion channel hypotheses to protein-interruption models. SM111 was shown to reduce virion release by 60–70% and infectivity by >90%, correlating with diminished Env surface expression—effects reversed by Vpu/Env mutations [3].

Table 2: Key Milestones in SM111 Research

TimelineAdvancementSignificance
2016Initial characterization of SM111Demonstrated efficacy against drug-resistant HIV-1 without cytotoxicity
2016–2018Resistance mutation identification (I17R, N136Y)Mapped functional sites on Vpu and Env
2019–PresentMechanistic studies of viral egress inhibitionConfirmed role in disrupting Env incorporation & virion release

Critical Knowledge Gaps in SM111 System Characterization

Despite advances, fundamental questions persist:

  • Precise Binding Site: SM111’s atomic interactions with Vpu remain undefined. Crystallography or cryo-EM studies of Vpu-SM111 complexes are lacking, hindering rational design of analogs [1] [3].
  • Host Factor Dependency: BST-2 downregulation is necessary but insufficient for SM111’s activity. Unknown host interactors (e.g., trafficking proteins) likely contribute, as SM111’s effects exceed those of Vpu-knockout alone [3].
  • In Vivo Efficacy: All data derive from in vitro models (CEM-GXR cells, PBMCs). Pharmacokinetics, tissue penetration, and efficacy in animal models (e.g., humanized mice) are unreported [1].
  • Resistance Barrier: Clinical viability requires assessing resistance frequency. The triple mutant (Vpu W22*/I17R + Env N136Y) exhibits ~8-fold reduced SM111 susceptibility, but emergence kinetics in complex viral pools are unstudied [3].
  • Spectrum of Activity: Most work uses HIV-1 subtype B (NL4-3). Activity against non-B subtypes or HIV-2—which lacks Vpu—remains unexplored [1].

Table 3: Critical Unresolved Questions in SM111 Research

Knowledge GapCurrent LimitationPotential Resolution Approach
Structural binding mechanismNo high-resolution complex dataCryo-EM of Vpu-SM111 in lipid bilayers
Host protein involvementIncomplete rescue via BST-2 knockoutCRISPR-Cas9 screens for SM111-sensitizing genes
In vivo bioavailabilityAbsence of animal model dataPharmacokinetic studies in humanized mice
Pan-subtype efficacyExclusive focus on subtype BTesting against global HIV-1 variants (A, C, CRF01_AE)

Properties

Product Name

SM111

IUPAC Name

1-(2-(Azepan-1-yl)nicotinoyl)guanidine

Molecular Formula

C13H19N5O

Molecular Weight

261.33

InChI

InChI=1S/C13H19N5O/c14-13(15)17-12(19)10-6-5-7-16-11(10)18-8-3-1-2-4-9-18/h5-7H,1-4,8-9H2,(H4,14,15,17,19)

InChI Key

NVSNZNQOGUCUJB-UHFFFAOYSA-N

SMILES

NC(NC(C1=C(N2CCCCCC2)N=CC=C1)=O)=N

Solubility

Soluble in DMSO

Synonyms

SM111; SM 111; SM-111

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